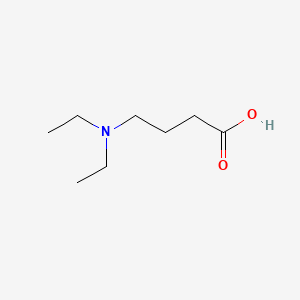

4-(ジエチルアミノ)酪酸

概要

説明

科学的研究の応用

4-(diethylamino)butanoic acid, has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and peptide synthesis.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

作用機序

Target of Action

It is known that butyric acid, a related compound, acts as an endogenous agonist of human hydroxycarboxylic acid receptor 2 (hca2), a g protein-coupled receptor .

Mode of Action

It is likely to interact with its targets in a similar manner to butyric acid, which is fully ionized at physiological ph .

Biochemical Pathways

Butyric acid, 4-(diethylamino)- is likely involved in similar biochemical pathways as butyric acid. Butyric acid is a part of the butanoate metabolism pathway . It is also involved in fatty acid biosynthesis . The compound may also play a role in carbohydrate digestion and absorption, and protein digestion and absorption .

Result of Action

It is known that butyric acid plays a role in the production of acetic acid, butyric acid, and hexanoic acid .

Action Environment

It is known that microbial biosynthesis of straight-chain aliphatic carboxylic acids, such as butyric acid, can be influenced by environmental factors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(diethylamino)-, typically involves the reaction of butyric acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent to facilitate the reaction between butyric acid and diethylamine, resulting in the formation of 4-(diethylamino)butanoic acid .

Industrial Production Methods

Industrial production of butyric acid, 4-(diethylamino)-, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to achieve the desired purity and yield. Techniques such as distillation and crystallization are commonly employed in the industrial production process .

化学反応の分析

Types of Reactions

4-(diethylamino)butanoic acid, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Compounds with different functional groups replacing the diethylamino group.

類似化合物との比較

Similar Compounds

4-(Dimethylamino)butyric acid: Similar structure but with a dimethylamino group instead of a diethylamino group.

Butyric acid: The parent compound without any amino substitution.

Propionic acid: A shorter-chain carboxylic acid with similar chemical properties.

Uniqueness

4-(diethylamino)butanoic acid, is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

生物活性

4-(Diethylamino)butanoic acid, also known as butyric acid, 4-(diethylamino)-, is an organic compound with the chemical formula C8H17NO2 and CAS number 63867-13-0. This compound is structurally related to butyric acid, which is recognized for its significant biological roles, particularly in metabolic regulation and gut health. The presence of a diethylamino group enhances its solubility and potential biological interactions. This article explores the biological activity of 4-(diethylamino)butanoic acid, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 171.23 g/mol |

| Density | 1.0 g/cm³ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

4-(Diethylamino)butanoic acid is believed to exert its biological effects by interacting with various receptors and pathways similar to butyric acid. Notably, it is thought to act as an agonist for the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in metabolic regulation. This interaction may influence several biological processes:

- Metabolic Regulation : By activating HCA2, the compound may play a role in regulating energy metabolism and glucose homeostasis.

- Gut Health : Like butyric acid, it may contribute to the production of short-chain fatty acids (SCFAs), which are essential for maintaining gut health and modulating inflammation.

- Cell Signaling : The compound may participate in various signaling pathways that affect cell growth and differentiation.

In Vitro Studies

Research on the biological activity of 4-(diethylamino)butanoic acid is still emerging. A study investigating its interactions with lipid-binding proteins showed that it could effectively compete with physiological ligands for binding sites, indicating potential utility in drug delivery systems or as a therapeutic agent in metabolic disorders .

Potential Therapeutic Applications

Given its structural similarity to butyric acid and its proposed mechanisms of action, 4-(diethylamino)butanoic acid holds promise for various therapeutic applications:

- Metabolic Disorders : Its ability to activate HCA2 suggests potential use in managing conditions like obesity and type 2 diabetes.

- Inflammatory Bowel Disease (IBD) : The modulation of gut microbiota and SCFA production may provide therapeutic benefits in IBD patients.

- Cancer Research : Preliminary studies indicate that butyric acid derivatives can induce apoptosis in cancer cells, warranting further investigation into the anticancer properties of 4-(diethylamino)butanoic acid.

特性

IUPAC Name |

4-(diethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDAWBWSOYRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213299 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63867-13-0, 42060-21-9 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。